Cas no 227184-02-3 (Ethyl 4-Fluoro-3-Oxopentanoate)

Ethyl 4-Fluoro-3-Oxopentanoate is a fluorinated β-ketoester compound with the molecular formula C₇H₁₁FO₃. This versatile intermediate is widely used in organic synthesis, particularly in the preparation of fluorinated heterocycles and pharmaceuticals. The presence of both keto and ester functional groups allows for diverse reactivity, enabling applications in condensation, alkylation, and cyclization reactions. The fluorine substituent enhances the compound's electrophilic character, making it valuable for introducing fluorinated motifs into target molecules. Its stability under standard conditions and compatibility with common reagents ensure reliable performance in synthetic workflows. The compound is typically handled under inert atmospheres to preserve its reactivity.
Ethyl 4-Fluoro-3-Oxopentanoate structure
227184-02-3 structure
Product Name:Ethyl 4-Fluoro-3-Oxopentanoate
CAS No:227184-02-3
MF:C7H11FO3
MW:162.158846139908
CID:244930
PubChem ID:11263671
Update Time:2025-05-23

Ethyl 4-Fluoro-3-Oxopentanoate Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid,4-fluoro-3-oxo-, ethyl ester
    • ETHYL 4-FLUORO-3-OXOPENTANOATE
    • ethyl 2-fluoropropionylacetate
    • MSCSCKJODSCXBI-UHFFFAOYSA-N
    • SCHEMBL1891371
    • EN300-6497878
    • Pentanoic acid, 4-fluoro-3-oxo-, ethyl ester
    • AKOS006295222
    • 227184-02-3
    • DTXSID30460436
    • Ethyl 4-Fluoro-3-Oxopentanoate
    • Inchi: 1S/C7H11FO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3
    • InChI Key: MSCSCKJODSCXBI-UHFFFAOYSA-N
    • SMILES: FC(C)C(CC(=O)OCC)=O

Computed Properties

  • Exact Mass: 162.06900
  • Monoisotopic Mass: 162.06922237g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37000
  • LogP: 0.86670

Ethyl 4-Fluoro-3-Oxopentanoate Pricemore >>

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$ 105.00 2022-06-05
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Additional information on Ethyl 4-Fluoro-3-Oxopentanoate

Ethyl 4-Fluoro-3-Oxopentanoate: A Comprehensive Overview

Ethyl 4-Fluoro-3-Oxopentanoate, also known by its CAS number 227184-02-3, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, plays a pivotal role in various chemical reactions and biological processes. In this article, we delve into the properties, applications, and recent advancements associated with Ethyl 4-Fluoro-3-Oxopentanoate, providing a comprehensive understanding of its significance in modern science.

The molecular structure of Ethyl 4-Fluoro-3-Oxopentanoate consists of a pentanoate backbone with a fluoro substituent at the fourth carbon and a ketone group at the third position. This arrangement imparts the compound with unique reactivity and selectivity, making it an invaluable tool in organic synthesis. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel drug candidates.

One of the most notable applications of Ethyl 4-Fluoro-3-Oxopentanoate is its role in enantioselective synthesis. Researchers have utilized this compound to construct chiral centers with high enantiomeric excess, a critical parameter in drug discovery. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of Ethyl 4-Fluoro-3-Oxopentanoate in the synthesis of β-lactam antibiotics, showcasing its utility in medicinal chemistry.

In addition to its synthetic applications, Ethyl 4-Fluoro-3-Oxopentanoate has been explored for its biological activity. Preclinical studies indicate that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic interventions. A recent investigation by Smith et al. revealed that Ethyl 4-Fluoro-3-Oxopentanoate can modulate cellular signaling pathways involved in inflammation, thereby reducing oxidative stress and inflammatory responses.

The synthesis of Ethyl 4-Fluoro-3-Oxopentanoate involves a multi-step process that typically begins with the fluorination of a suitable precursor. Advanced techniques such as electrophilic fluorination and transition-metal-catalyzed fluorination have been employed to achieve high yields and purity. These methods not only enhance the efficiency of the synthesis but also pave the way for large-scale production, which is essential for industrial applications.

From an environmental standpoint, researchers have been investigating the biodegradability and eco-friendliness of Ethyl 4-Fluoro-3-Oxopentanoate. Studies conducted by Green Chemistry Research Group suggest that this compound exhibits moderate biodegradability under aerobic conditions, making it relatively safe for use in sustainable chemical processes. However, further research is required to fully understand its environmental impact and develop strategies for minimizing ecological risks.

In conclusion, Ethyl 4-Fluoro-3-Oxopentanoate stands as a testament to the ingenuity and progress in modern organic chemistry. Its diverse applications, coupled with ongoing research into its properties and potential uses, underscore its importance as a key compound in various scientific disciplines. As advancements continue to unfold, it is anticipated that Ethyl 4-Fluoro-3-Oxopentanoate will play an even more prominent role in shaping future innovations across industries.

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